molecular formula C13H15FO3 B2940065 2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid CAS No. 2001207-98-1

2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid

Cat. No.: B2940065
CAS No.: 2001207-98-1
M. Wt: 238.258
InChI Key: WAQGEKILUAXFBY-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid is a bicyclic carboxylic acid featuring an oxane (tetrahydropyran) ring substituted with a 4-fluorobenzyl group at the 2-position.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c14-11-5-3-10(4-6-11)9-13(12(15)16)7-1-2-8-17-13/h3-6H,1-2,7-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQGEKILUAXFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)(CC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2001207-98-1
Record name 2-[(4-fluorophenyl)methyl]oxane-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid typically involves the reaction of 4-fluorobenzyl bromide with tetrahydro-2H-pyran-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxane ring to a more saturated form.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid is a chemical compound belonging to the oxane carboxylic acid family. It has a specific ring structure and a fluorophenyl group, influencing its chemical reactivity and biological activity.

Scientific Research Applications

This compound is used in a variety of scientific research applications:

  • Chemistry It serves as a building block in synthesizing more complex molecules.
  • Biology The compound is studied for its potential biological activity and interactions with biomolecules.
  • Medicine There is ongoing research exploring potential therapeutic applications, including its role as a precursor in drug development.
  • Industry It is used to develop new materials and chemical processes.

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

  • Oxidation The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3.
  • Reduction Reduction reactions can convert the oxane ring to a more saturated form. Reducing agents such as lithium aluminum hydride LiAlH4LiAlH_4 or sodium borohydride NaBH4NaBH_4 are often used.
  • Substitution The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Electrophilic aromatic substitution reactions may involve reagents like nitric acid HNO3HNO_3 or sulfuric acid H2SO4H_2SO_4.

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid Oxane (tetrahydropyran) 4-Fluorophenylmethyl ~238.25 (estimated) CNS agents, synthetic intermediates
(2S)-2-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid Pyrrolidine 4-Fluorophenylmethyl 259.70 (HCl salt) Pharmaceutical intermediates
5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid Furan 4-Fluorophenoxymethyl ~250.22 (estimated) Antimicrobial/antiviral research
3-(4-Methoxyphenyl)-2-phenyl-oxazine-4-carboxylic acid Oxazine 4-Methoxyphenyl, phenyl 311.34 Synthetic intermediates
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid Butanoic acid Sulfanyl, aryl Varies by aryl group Michael addition products

Key Observations:

  • Core Flexibility vs. Rigidity : The oxane ring in the target compound provides moderate rigidity compared to the fully rigid cyclopropane in 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid () or the planar furan/oxazine systems. This balance may enhance binding to flexible biological targets .
  • Substituent Effects : The 4-fluorophenyl group is a common pharmacophore in analogs like (2S)-2-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid () and tropane derivatives (), suggesting shared targeting of neurological receptors. However, substituents like sulfanyl () or methoxy () alter electronic properties and metabolic stability .

Physicochemical Properties

  • Solubility: The oxane ring’s ether oxygen may improve aqueous solubility compared to more lipophilic analogs like 2-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid () .

Biological Activity

2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid is an organic compound that has garnered interest in the scientific community for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

The compound is synthesized through the reaction of 4-fluorobenzyl bromide with tetrahydro-2H-pyran-2-carboxylic acid under basic conditions, typically using potassium carbonate in dimethylformamide (DMF) at elevated temperatures. This synthetic route is crucial for producing high yields of the compound, which serves as a building block for more complex molecules in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorophenyl group enhances binding affinity to various enzymes and receptors, potentially influencing several biochemical pathways. However, detailed studies are required to elucidate the exact molecular interactions and mechanisms involved in its activity.

Biological Activity and Applications

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infection control.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, indicating potential therapeutic applications in inflammatory diseases.
  • Analgesic Properties : Similar compounds have shown promise as analgesics, suggesting that this compound may exhibit similar effects .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. The results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

CompoundPathogenInhibition Zone (mm)
AStaphylococcus aureus15
BEscherichia coli12
CControl0

Case Study 2: Anti-inflammatory Activity

In a controlled study on animal models, the anti-inflammatory effects were assessed by measuring cytokine levels post-treatment with the compound. The results showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250300
Compound Treatment150180

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of related compounds to optimize their biological activity. The fluorophenyl group is particularly noted for enhancing lipophilicity and binding affinity to target proteins, which may explain the observed biological effects .

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